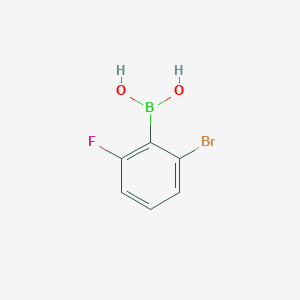

2-Bromo-6-fluorophenylboronic acid

Descripción

BenchChem offers high-quality 2-Bromo-6-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-bromo-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSHYHSMIRBRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584397 | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-80-0 | |

| Record name | B-(2-Bromo-6-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic Acid (CAS: 913835-80-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and its primary application in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Specifications

2-Bromo-6-fluorophenylboronic acid is a halogenated arylboronic acid that serves as a versatile synthetic intermediate. Its dual-halogenated structure offers unique reactivity and allows for the fine-tuning of electronic effects in target molecules.

Table 1: Chemical and Physical Properties of 2-Bromo-6-fluorophenylboronic Acid

| Property | Value | Reference(s) |

| CAS Number | 913835-80-0 | [1] |

| Molecular Formula | C₆H₅BBrFO₂ | [1] |

| Molecular Weight | 218.82 g/mol | [1] |

| IUPAC Name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Synonyms | 2-Bromo-6-fluorobenzeneboronic acid | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 138-145 °C | N/A |

| Boiling Point | 324.4 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.75 g/cm³ (Predicted) | N/A |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Safety and Handling

Proper handling of 2-Bromo-6-fluorophenylboronic acid is crucial to ensure laboratory safety. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Table 2: Safety and Precautionary Information

| Category | Information | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Statements | P261, P305, P338, P351 | |

| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | N/A |

| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | N/A |

| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | N/A |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | N/A |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | N/A |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-Bromo-6-fluorophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science.[2] The presence of both bromine and fluorine substituents provides synthetic flexibility, allowing for selective transformations and modulation of the electronic properties of the resulting products.[2]

The general mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium(0) species.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each substrate pairing, a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is provided below. This protocol is based on established methods for similar fluorinated boronic acids.

Materials:

-

Aryl halide (1.0 eq)

-

2-Bromo-6-fluorophenylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, 2-Bromo-6-fluorophenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Boronic acids themselves are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[3] 2-Bromo-6-fluorophenylboronic acid, with its dual halogenation, is a valuable building block for creating novel pharmaceutical compounds. The bromine atom can be retained in the final product or used for further synthetic transformations, providing a point for diversification in lead optimization.[2]

Conclusion

2-Bromo-6-fluorophenylboronic acid is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by its fluorine and bromine substituents, makes it a valuable tool for the synthesis of complex organic molecules, including novel drug candidates. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic strategies.

References

- 1. CAS 913835-80-0 | 2-Bromo-6-fluorophenylboronic acid - Synblock [synblock.com]

- 2. leapchem.com [leapchem.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-Bromo-6-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 2-Bromo-6-fluorophenylboronic acid (CAS No: 913835-80-0). The information is intended to support research, synthesis, and drug development activities by providing essential data in a clear and accessible format.

Core Physical and Chemical Properties

2-Bromo-6-fluorophenylboronic acid is a halogenated phenylboronic acid derivative. Such compounds are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Understanding its physical properties is crucial for handling, storage, and application in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 2-Bromo-6-fluorophenylboronic acid.

| Property | Value | Citations |

| CAS Number | 913835-80-0 | [1][2][3] |

| Molecular Formula | C₆H₅BBrFO₂ | [1][4] |

| Molecular Weight | 218.82 g/mol | [1] |

| Melting Point | 138-145 °C | [1][5] |

| Boiling Point | 324.4 °C at 760 mmHg | [5] |

| Density | 1.75 g/cm³ | [5] |

| Appearance | Solid | |

| Purity | Typically ≥95-97% |

Note: Conflicting information exists regarding optimal storage conditions, with sources suggesting refrigeration, room temperature, or 2-8 °C.[5] It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for precise handling and storage instructions.

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. While compound-specific research protocols are not typically published, the following are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, dry sample of 2-Bromo-6-fluorophenylboronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

A sample of the compound is placed in a distillation flask connected to a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a stable ring of condensing vapor is established on the thermometer. This temperature is the observed boiling point.

-

Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment must be recorded. The value cited (324.4 °C) is normalized to standard pressure (760 mmHg).[5]

-

Density Measurement (Gas Pycnometry)

-

Objective: To determine the mass per unit volume of the solid material.

-

Methodology:

-

A precisely weighed sample of 2-Bromo-6-fluorophenylboronic acid is placed in a sample chamber of a known volume.

-

The chamber is sealed and filled with an inert gas (e.g., helium) to a specific pressure.

-

The gas is then expanded into a second, calibrated reference chamber, and the resulting pressure is measured.

-

Using the ideal gas law and the known volumes of the chambers, the volume of the solid sample can be accurately calculated by the pressure change.

-

The density is then calculated by dividing the known mass of the sample by its measured volume.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a reagent like 2-Bromo-6-fluorophenylboronic acid.

References

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. 2-BROMO-6-FLUOROPHENYLBORONIC ACID | 913835-80-0 [chemicalbook.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. (2-Bromo-6-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMO-6-FLUOROPHENYLBORONIC ACID | CAS#:913835-80-0 | Chemsrc [chemsrc.com]

2-Bromo-6-fluorophenylboronic acid molecular weight and formula

An In-depth Technical Guide on 2-Bromo-6-fluorophenylboronic Acid

This guide provides detailed information on the molecular properties of 2-Bromo-6-fluorophenylboronic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of 2-Bromo-6-fluorophenylboronic acid are summarized below. This data is essential for a variety of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C6H5BBrFO2[1][2][3] |

| Molecular Weight | 218.82 g/mol [1][2][3] |

| CAS Number | 913835-80-0[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 2-Bromo-6-fluorophenylboronic acid are typically proprietary to the manufacturers or are published in peer-reviewed chemical literature. For specific experimental procedures, it is recommended to consult scientific databases and publications from chemical suppliers such as Sigma-Aldrich, Matrix Scientific, or Synblock. These sources often provide documentation including Certificates of Analysis (COA), and Safety Data Sheets (SDS) which may contain handling and storage protocols.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

References

An In-depth Technical Guide to the Structure and Characterization of 2-Bromo-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and analytical characterization of 2-Bromo-6-fluorophenylboronic acid, a key building block in modern synthetic chemistry. Given the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs, particularly 2-fluorophenylboronic acid, to provide a robust framework for its synthesis, purification, and characterization.

Chemical Identity and Physical Properties

2-Bromo-6-fluorophenylboronic acid is a substituted aromatic boronic acid with the chemical formula C₆H₅BBrFO₂. Its structure features a phenyl ring substituted with a bromine atom and a fluorine atom at positions 2 and 6, respectively, and a boronic acid group at position 1. This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Table 1: Physical and Chemical Properties of 2-Bromo-6-fluorophenylboronic Acid

| Property | Value | Source(s) |

| CAS Number | 913835-80-0 | [1][2] |

| Molecular Formula | C₆H₅BBrFO₂ | [1] |

| Molecular Weight | 218.82 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | 138-143 °C or 142-145 °C | [2] |

| Purity (by HPLC) | ≥ 98% | [3] |

Synthesis and Purification

A plausible synthetic route could also involve the conversion of 2-bromo-6-fluorobenzoic acid, for which synthesis methods have been described.[4][5][6]

Experimental Protocol: General Synthesis of Arylboronic Acids

The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for 2-Bromo-6-fluorophenylboronic acid.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the starting material, 1-bromo-3-fluorobenzene, dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.

-

Borylation: To the resulting aryllithium species, add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in THF dropwise, keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours.

-

Work-up: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallizing boronic acids include water, ethanol, or mixtures of hexanes with more polar solvents like ethyl acetate or acetone.[7]

Structural Characterization

The structural characterization of 2-Bromo-6-fluorophenylboronic acid involves a combination of spectroscopic techniques to confirm its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-Bromo-6-fluorophenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide valuable information. While specific data for the target molecule is not available, data for analogous compounds can be used for interpretation.

Table 2: Expected ¹H and ¹³C NMR Data for 2-Bromo-6-fluorophenylboronic Acid (Based on Analogs)

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.0 - 7.6 | m | Aromatic Protons (3H) | |

| 8.0 - 8.5 | br s | B(OH)₂ (2H) | ||

| ¹³C | ~110 - 140 | m | Aromatic Carbons | |

| C-B (ipso) | br s | Carbon attached to Boron | ||

| C-F | d | ¹JCF ≈ 240-260 | Carbon attached to Fluorine | |

| C-Br | s | Carbon attached to Bromine |

Note: Chemical shifts are highly dependent on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 2-Bromo-6-fluorophenylboronic acid is expected to show characteristic absorption bands for the O-H, B-O, C-F, and C-Br bonds, as well as aromatic C-H and C=C stretching and bending vibrations.

Table 3: Expected Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3600 (broad) | O-H stretch (from B(OH)₂) |

| 1310-1380 | B-O stretch |

| 1000-1100 | B-C stretch |

| 1000-1400 | C-F stretch |

| 500-600 | C-Br stretch |

| 3000-3100 | Aromatic C-H stretch |

| 1400-1600 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2-Bromo-6-fluorophenylboronic acid, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio would be observed.[8]

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 218/220 | Molecular ion peak ([C₆H₅BBrFO₂]⁺) with bromine isotopes |

| [M-H₂O]⁺ | Loss of water |

| [M-B(OH)₂]⁺ | Loss of the boronic acid group |

| [M-Br]⁺ | Loss of the bromine atom |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 2-Bromo-6-fluorophenylboronic acid. A reversed-phase HPLC method would be suitable for this analysis.

Table 5: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 or similar reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol with the same acidic modifier |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., 210-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for 2-Bromo-6-fluorophenylboronic acid is not available, studies on similar ortho-substituted phenylboronic acids often reveal the formation of hydrogen-bonded dimers in the solid state.[9][10] The presence of ortho-substituents can influence the planarity of the molecule and the nature of the intermolecular interactions.[9]

Applications in Synthesis

2-Bromo-6-fluorophenylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[3] The presence of three different functionalities (boronic acid, bromo, and fluoro groups) allows for selective and sequential reactions.

The unique substitution pattern of this molecule offers synthetic versatility. The boronic acid group is typically the most reactive site for Suzuki coupling. The bromine atom can then be used in subsequent cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), and the fluorine atom can influence the electronic properties and metabolic stability of the final product, which is particularly relevant in drug development.[3]

Safety Information

2-Bromo-6-fluorophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the structure and characterization of 2-Bromo-6-fluorophenylboronic acid. As more experimental data becomes available, a more detailed and specific analysis will be possible. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this reagent for their specific applications.

References

- 1. (2-Bromo-6-fluorophenyl)boronic acid | 913835-80-0 [sigmaaldrich.com]

- 2. 2-BROMO-6-FLUOROPHENYLBORONIC ACID | CAS#:913835-80-0 | Chemsrc [chemsrc.com]

- 3. leapchem.com [leapchem.com]

- 4. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Bromo-6-fluorophenylboronic acid (CAS No: 913835-80-0). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimize exposure risks, and respond effectively in case of an emergency. All data is compiled from publicly available Safety Data Sheets (SDS).

Hazard Identification and Classification

2-Bromo-6-fluorophenylboronic acid is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation. Ingestion is also considered harmful.

GHS Hazard Classification:

While a consensus GHS classification is not universally available, related compounds and available data sheets suggest the following classifications are likely:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-6-fluorophenylboronic acid is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BBrFO₂ | [1][2] |

| Molecular Weight | 218.82 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 138-143 °C | [1][2] |

| Boiling Point | 324.4 °C at 760 mmHg | [1][2] |

| Density | 1.75 g/cm³ | [1][2] |

| Solubility | No data available |

Toxicological Information

Detailed toxicological studies for 2-Bromo-6-fluorophenylboronic acid are limited. The available information indicates that the compound is harmful, but specific quantitative data such as LD50 and LC50 values are not provided in the reviewed safety data sheets. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

| Exposure Route | Effect |

| Inhalation | May cause respiratory tract irritation.[4] Harmful if inhaled.[1] |

| Skin Contact | Causes skin irritation.[5] Harmful in contact with skin.[1] |

| Eye Contact | Causes serious eye irritation.[5] |

| Ingestion | Harmful if swallowed.[1] |

Experimental Protocols: Spill and Exposure Management

Detailed experimental protocols for toxicological assessment were not available in the reviewed literature. However, standardized procedures for handling accidental spills and exposures are crucial for laboratory safety.

Chemical Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure the safety of all personnel and to effectively decontaminate the affected area.

First Aid Measures for Exposure

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following logical flow outlines the necessary steps for different routes of exposure.

Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of 2-Bromo-6-fluorophenylboronic acid.

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Some sources recommend refrigerated storage.[1][6] Keep away from oxidizing agents.[1]

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide gas, and hydrogen fluoride.[1][6]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods. Do not allow the material to enter drains or water sources.[1]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals.

References

An In-Depth Technical Guide to the Handling and Storage of 2-Bromo-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential handling and storage conditions for 2-Bromo-6-fluorophenylboronic acid (CAS No. 913835-80-0). Adherence to these guidelines is critical to ensure the compound's stability, minimize degradation, and maintain a safe laboratory environment.

Compound Properties and Safety Data

2-Bromo-6-fluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Understanding its physical and chemical properties is fundamental to its proper handling.

Table 1: Physicochemical Properties of 2-Bromo-6-fluorophenylboronic Acid

| Property | Value | Source |

| CAS Number | 913835-80-0 | [1] |

| Molecular Formula | C₆H₅BBrFO₂ | [1] |

| Molecular Weight | 218.82 g/mol | [1] |

| Appearance | Solid, white to off-white powder | [2] |

| Melting Point | 138-143 °C | [1][3] |

| Boiling Point | 324.4 °C at 760 mmHg | [1] |

| Density | 1.75 g/cm³ | [1] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Measures | Source |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |

| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][5] |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][5] |

Recommended Storage Conditions

The stability of 2-Bromo-6-fluorophenylboronic acid is contingent on appropriate storage. While specific quantitative stability data under various conditions are not publicly available, the following guidelines from suppliers are recommended. Discrepancies in recommended temperatures suggest that users should consult the supplier-specific safety data sheet.

Table 3: Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale | Source |

| Temperature | Refrigerated (2-8 °C) or Room Temperature | To minimize thermal degradation and dehydration. Some suppliers indicate room temperature storage is acceptable. | [2][3][6] |

| Atmosphere | Store in a tightly closed container, under an inert gas (e.g., Argon, Nitrogen). | Boronic acids can be sensitive to moisture and air, leading to degradation. | [5] |

| Environment | Store in a dry, well-ventilated place. | To prevent hydrolysis and degradation from atmospheric moisture. | [7][1][5] |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2-Bromo-6-fluorophenylboronic acid.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Personal Protective Equipment

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[4]

A logical workflow for the handling and storage of 2-Bromo-6-fluorophenylboronic acid is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps for the safe handling and storage of 2-Bromo-6-fluorophenylboronic acid.

Stability and Degradation

Arylboronic acids, in general, are susceptible to several degradation pathways that can impact their purity and reactivity.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, which can lead to deboronation.[8]

-

Protodeboronation: In certain conditions, particularly in the presence of aqueous bases, the carbon-boron bond can be cleaved, resulting in the formation of the corresponding arene (1-bromo-3-fluorobenzene in this case).[9]

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for 2-Bromo-6-fluorophenylboronic acid are not publicly available, the following generalized protocols for arylboronic acids can be adapted to assess its stability under various conditions.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the parent compound from its potential degradation products, allowing for quantification of its purity over time.

-

Objective: To quantify the amount of 2-Bromo-6-fluorophenylboronic acid and its degradation products under specific stress conditions (e.g., elevated temperature, humidity, light exposure).

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis for boronic acids.

-

Procedure:

-

Prepare a stock solution of 2-Bromo-6-fluorophenylboronic acid in a suitable solvent (e.g., acetonitrile).

-

Aliquot the solution into several vials and subject them to different stress conditions.

-

At predetermined time points, inject the samples into the HPLC system.

-

Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.

-

Calculate the percentage of the remaining parent compound at each time point.

-

Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide qualitative and semi-quantitative information about the degradation process.

-

Objective: To observe the disappearance of signals corresponding to 2-Bromo-6-fluorophenylboronic acid and the appearance of new signals from degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃CN).

-

Procedure:

-

Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H, ¹¹B, and/or ¹⁹F NMR spectrum to serve as a baseline.

-

Subject the NMR tube to the desired stress condition.

-

Acquire subsequent NMR spectra at regular intervals.

-

Integrate the signals of the parent compound and any new signals to monitor the progress of degradation.

-

The following diagram illustrates a generalized workflow for assessing the stability of a boronic acid.

Caption: A schematic of a typical experimental workflow for evaluating the stability of arylboronic acids.

Incompatibilities and Hazardous Reactions

To prevent hazardous situations, avoid contact between 2-Bromo-6-fluorophenylboronic acid and the following:

-

Strong Oxidizing Agents: Can cause exothermic reactions and lead to degradation of the compound.[3]

-

Heat, Flames, and Sparks: Should be avoided to prevent thermal decomposition.[3]

Upon combustion, this compound may produce hazardous gases, including:

-

Carbon monoxide (CO)

-

Hydrogen fluoride (HF)

-

Hydrogen bromide (HBr)[3]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the safe and effective use of 2-Bromo-6-fluorophenylboronic acid, maintaining its integrity for successful experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. What are the precautions for storage of boric acid? Appropriate chemical industry [yixinchemical.allweyes.com]

- 5. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr( vi ) and reducing to C ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02009F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Solubility of Arylboronic Acids

2-Bromo-6-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

While specific data for 2-Bromo-6-fluorophenylboronic acid is scarce, general trends for arylboronic acids can provide a qualitative starting point. The solubility of these compounds is influenced by a combination of factors including:

-

Polarity of the Solvent: Phenylboronic acid, a parent compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2]. This suggests that solvents with some degree of polarity are generally more effective at dissolving boronic acids.

-

Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility[3]. Electron-withdrawing or -donating groups, as well as their steric hindrance, can alter the intermolecular forces between the solute and solvent molecules.

-

Formation of Boroxines: A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[3]. This equilibrium between the acid and its boroxine form can be solvent-dependent and complicates solubility measurements.

Given these complexities, direct experimental determination is the most reliable approach to obtaining precise solubility data.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 2-Bromo-6-fluorophenylboronic acid in common organic solvents has not been found in a comprehensive survey of scientific literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values for their specific solvents and conditions of interest.

Table 1: Solubility of 2-Bromo-6-fluorophenylboronic Acid in Common Organic Solvents

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (g/L) at 25°C |

| Methanol | CH₃OH | 32.04 | Data Not Available |

| Ethanol | C₂H₅OH | 46.07 | Data Not Available |

| Isopropanol | C₃H₈O | 60.10 | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Data Not Available |

| Toluene | C₇H₈ | 92.14 | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data Not Available |

| Acetonitrile | C₂H₃N | 41.05 | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data Not Available |

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a fundamental and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

-

2-Bromo-6-fluorophenylboronic acid (high purity)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes (Class A)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

3.2. Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Bromo-6-fluorophenylboronic acid to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

3.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solute in g / Volume of filtrate in L)

Where:

-

Mass of dried solute = (Mass of dish + solute) - (Mass of empty dish)

-

Volume of filtrate = The volume of the filtered solution collected

3.4. Alternative Methods

For compounds with a strong chromophore, UV-Vis spectroscopy can be a rapid method for determining concentration after creating a calibration curve. High-Performance Liquid Chromatography (HPLC) is another powerful technique that can accurately quantify the solute concentration in a saturated solution and has the advantage of separating the analyte from any potential impurities or degradation products[4][5].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Conclusion

While published quantitative solubility data for 2-Bromo-6-fluorophenylboronic acid in organic solvents is not currently available, this guide provides researchers with the foundational knowledge and a detailed experimental protocol to determine these crucial parameters. The gravimetric method offers a robust and accurate approach for generating reliable solubility data. Accurate solubility information is indispensable for the effective application of this important synthetic building block in drug discovery and materials science, enabling optimized reaction conditions, more efficient purification processes, and rational formulation design.

References

The Pivotal Role of 2-Bromo-6-fluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents available to medicinal chemists, 2-Bromo-6-fluorophenylboronic acid has emerged as a versatile and highly valuable intermediate. Its unique structural features, combining the reactivity of a boronic acid with the electronic and steric influences of ortho-bromo and fluoro substituents, render it a key component in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of the applications of 2-Bromo-6-fluorophenylboronic acid, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in the Synthesis of Bioactive Molecules

2-Bromo-6-fluorophenylboronic acid is predominantly utilized as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds. The presence of the bromine atom provides a reactive handle for this coupling, while the ortho-fluorine atom can significantly influence the physicochemical properties of the resulting molecule, such as metabolic stability and binding affinity to biological targets.

While the direct application of 2-Bromo-6-fluorophenylboronic acid in the successful synthesis of a named clinical candidate is not extensively detailed in publicly available literature, its utility is demonstrated in the exploration of novel chemical entities targeting significant biological pathways. One such area of investigation is the synthesis of dibenzodiazepinones, a class of compounds known to include antipsychotic drugs and inhibitors of p21-activated kinase (PAK) and Checkpoint kinase 1 (Chk1), which are implicated in cancer signaling pathways.[1][2]

An attempted synthesis of a dibenzodiazepinone precursor via a Chan-Lam coupling reaction utilized 2-Bromo-6-fluorophenylboronic acid. Although this specific reaction yielded only trace amounts of the desired product, it highlights the intended use of this building block in constructing complex heterocyclic scaffolds for medicinally relevant targets.[1][2] The general synthetic approach is outlined in the experimental protocols section.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving substrates similar to 2-Bromo-6-fluorophenylboronic acid, providing an expected performance benchmark for researchers. Direct yield data for successful couplings with 2-Bromo-6-fluorophenylboronic acid is currently limited in the literature.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 80 | 1 | 95 | Generic Protocol |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | Generic Protocol |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 | Generic Protocol |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids and can be adapted for 2-Bromo-6-fluorophenylboronic acid.

Materials:

-

2-Bromo-6-fluorophenylboronic acid

-

Aryl or heteroaryl halide (e.g., a brominated or chlorinated heterocyclic core)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), 2-Bromo-6-fluorophenylboronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Conclusion

2-Bromo-6-fluorophenylboronic acid stands as a valuable and reactive building block for the synthesis of complex organic molecules in the field of medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the 2-bromo-6-fluorophenyl moiety, a structural motif with the potential to confer desirable pharmacological properties to drug candidates, particularly kinase inhibitors. While specific examples of its successful incorporation into late-stage clinical candidates are not prominently featured in the current literature, the foundational chemistry and its application in the synthesis of privileged scaffolds like dibenzodiazepinones underscore its potential. Further exploration and publication of its use in successful synthetic campaigns will undoubtedly solidify its position as a key reagent in the drug discovery toolkit. Researchers and scientists are encouraged to consider 2-Bromo-6-fluorophenylboronic acid for their synthetic strategies aimed at developing novel therapeutics.

References

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorophenylboronic acid is a halogenated arylboronic acid that has emerged as a critical synthetic intermediate in the fields of medicinal chemistry, agrochemical development, and materials science. Its unique structural arrangement, featuring both bromine and fluorine substituents ortho to the boronic acid moiety, imparts distinct reactivity and allows for the strategic construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed experimental protocols for its use.

The presence of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a versatile handle for further synthetic transformations, such as subsequent cross-coupling reactions.[1] This dual functionality makes 2-bromo-6-fluorophenylboronic acid a valuable building block for creating diverse molecular scaffolds.[1]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of 2-bromo-6-fluorophenylboronic acid is presented in Table 1. This data is essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 913835-80-0 | [2][3] |

| Molecular Formula | C₆H₅BBrFO₂ | [3] |

| Molecular Weight | 218.82 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 138-145 °C | [2][3] |

| Density | 1.75 g/cm³ | [2] |

| Purity | ≥97% | [4] |

| Storage | Store in a dry, sealed place, refrigerated. | [2] |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-bromo-6-fluorophenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The general catalytic cycle for this reaction is depicted below.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorine atom in 2-bromo-6-fluorophenylboronic acid can influence the electronic properties of the resulting biaryl system, which is a key consideration in drug design.[1] The bromine atom can be retained in the product for subsequent synthetic modifications or can be the site of a second, selective cross-coupling reaction under different catalytic conditions.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the use of 2-bromo-6-fluorophenylboronic acid in cross-coupling reactions.

General Workflow for Suzuki-Miyaura Coupling

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below. This process involves careful setup under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of a 2-bromo-6-fluoro-biaryl derivative.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

2-Bromo-6-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

-

High-purity nitrogen or argon gas

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-bromo-6-fluorophenylboronic acid, palladium catalyst, and base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Using a syringe, add the degassed solvent mixture.

-

Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Chan-Lam Coupling: An Alternative C-N Bond Formation

In addition to C-C bond formation, 2-bromo-6-fluorophenylboronic acid has been investigated in Chan-Lam C-N cross-coupling reactions, which form a bond between an arylboronic acid and an amine. A study on the synthesis of dibenzodiazepinones utilized this boronic acid in a coupling with an o-phenylenediamine derivative.[6]

Experimental Protocol:

-

Reactants: o-Phenylenediamine derivative (1.0 equiv), 2-bromo-6-fluorophenylboronic acid (1.0 equiv).

-

Catalyst System: Not specified in the abstract for this specific low-yield reaction, but Chan-Lam couplings typically use a copper catalyst.

-

Base: Et₃N (triethylamine).

-

Solvent: Dichloromethane (DCM).

-

Temperature: 50 °C.

Procedure:

-

The o-phenylenediamine derivative and 2-bromo-6-fluorophenylboronic acid were combined in a reaction vessel.

-

DCM was added as the solvent, followed by the addition of triethylamine as the base.

-

The reaction mixture was stirred at 50 °C.

-

The formation of the product was monitored.

Quantitative Data

The following tables summarize quantitative data for cross-coupling reactions involving 2-bromo-6-fluorophenylboronic acid and a representative analogue.

Table 2: Chan-Lam Coupling of 2-Bromo-6-fluorophenylboronic Acid [6]

| Arylboronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromo-6-fluorophenylboronic acid | o-Phenylenediamine derivative | Et₃N | DCM | 50 | Trace |

Note: While the yield was low in this specific instance, it demonstrates the potential for this reagent in C-N bond-forming reactions, with further optimization likely required.

Table 3: Representative Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide [5]

| Aryl Bromide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~85 |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~90 |

Note: This data is for the coupling of fluorinated aryl bromides with 4-fluorophenylboronic acid and serves as a representative example of the conditions and expected outcomes for Suzuki-Miyaura reactions involving fluorinated substrates like 2-bromo-6-fluorophenylboronic acid.

Conclusion

2-Bromo-6-fluorophenylboronic acid is a highly valuable and versatile intermediate in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. The presence of both fluorine and bromine substituents provides a strategic advantage for fine-tuning molecular properties and enabling further synthetic transformations. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors. Further exploration and optimization of reaction conditions, particularly for Chan-Lam couplings, may broaden its applicability in the synthesis of novel and complex molecules.

References

- 1. CN117567414A - A kind of synthesis method of optoelectronic material intermediate 1-bromodibenzofuran - Google Patents [patents.google.com]

- 2. China Pharma Intermediates Supplier & Factory [global.volkskychem.com]

- 3. Buy (3-Fluoro-4-nitrophenyl)boronic acid (EVT-1449849) | 1350451-69-2 [evitachem.com]

- 4. 2-Bromo-6-Fluorophenylboronic Acid CAS 913835-80-0 IN STOCK (2-Bromo-6-fluorophenyl)boronic acid CAS 913835-80-0, CasNo.913835-80-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. 2,4-DIBROMO-6-FLUOROPHENYLBORONIC ACID | 870778-96-4 [chemicalbook.com]

- 6. Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Bromo-6-fluorophenylboronic Acid in Advanced OLEDs and Material Science

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Bromo-6-fluorophenylboronic acid is a key building block in the synthesis of high-performance organic light-emitting diode (OLED) materials and other advanced organic electronics. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the boronic acid group, offers synthetic versatility and imparts desirable electronic properties to the final materials. This technical guide provides a comprehensive overview of the applications of 2-Bromo-6-fluorophenylboronic acid in OLED and material science research, with a focus on its role in creating efficient blue emitters and thermally activated delayed fluorescence (TADF) materials.

Core Applications in Material Science

The primary application of 2-Bromo-6-fluorophenylboronic acid in material science is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules that form the active layers in OLED devices.

The presence of the fluorine atom is particularly significant. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels of the resulting molecule, which is crucial for tuning the emission color and improving charge injection and transport. Furthermore, the high bond energy of the carbon-fluorine bond enhances the thermal and morphological stability of the material, contributing to longer device lifetimes. The bromine atom provides a reactive handle for sequential cross-coupling reactions, allowing for the synthesis of complex, multi-functional molecules.

Synthesis of Advanced OLED Materials

While specific, detailed protocols for the synthesis of named OLED materials directly from 2-Bromo-6-fluorophenylboronic acid are not extensively detailed in publicly available literature, the general principles of its use in Suzuki-Miyaura coupling are well-established. Below is a representative, generalized experimental protocol for the synthesis of a biaryl compound, a common core structure in many OLED materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

A typical Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

-

Reactants:

-

Aryl Halide (e.g., a carbazole or dibenzofuran derivative) (1.0 eq)

-

2-Bromo-6-fluorophenylboronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, THF, often with water)

-

-

Procedure:

-

To a dried reaction flask, the aryl halide, 2-Bromo-6-fluorophenylboronic acid, palladium catalyst, and base are added.

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

Degassed solvent(s) are added to the flask.

-

The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a designated time (typically 12-24 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

Data Presentation

Due to the limited availability of public data directly linking 2-Bromo-6-fluorophenylboronic acid to a fully characterized OLED device, the following table presents representative data for blue OLEDs incorporating fluorinated and boronic acid-derived materials to illustrate the typical performance metrics.

| Property | Value | Reference Compound Type |

| Photophysical Properties | ||

| Photoluminescence (PL) Peak | 460 - 480 nm (in solution) | Fluorinated biaryl boron compounds |

| Photoluminescence Quantum Yield | > 80% (in doped film) | Thermally Activated Delayed Fluorescence (TADF) Emitters |

| Electroluminescent Properties | ||

| Electroluminescence (EL) Peak | 465 - 485 nm | Blue Fluorescent OLEDs |

| Maximum External Quantum Efficiency (EQE) | 15 - 25% | Blue TADF OLEDs |

| Turn-on Voltage | 2.5 - 4.0 V | High-Efficiency Blue OLEDs |

| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.13, 0.20) - (0.15, 0.35) | Deep Blue to Sky Blue OLEDs |

Mandatory Visualization

The following diagrams illustrate the key processes and relationships discussed in this guide.

A Technical Guide to 2-Bromo-6-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Introduction

2-Bromo-6-fluorophenylboronic acid (CAS No. 913835-80-0) is a synthetically versatile building block of significant interest to the pharmaceutical and materials science industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the boronic acid moiety, offers distinct reactivity and imparts desirable properties to target molecules. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of 2-Bromo-6-fluorophenylboronic acid, with a focus on its emerging role in the development of novel therapeutics.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer 2-Bromo-6-fluorophenylboronic acid, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich (Synthonix) | 913835-80-0 | C6H5BBrFO2 | 218.82 | 97% | 1 g, 5 g, 10 g |

| LEAPChem | 913835-80-0 | C6H5BBrFO2 | 218.82 | ≥ 98% (HPLC) | Inquire for details |

| Synblock | 913835-80-0 | C6H5BBrFO2 | 218.82 | ≥ 98% | Inquire for details |

| Boron Molecular | 913835-80-0 | C6H5BBrFO2 | 218.82 | 95% | 25 g, 100 g |

| Matrix Scientific | 913835-80-0 | C6H5BBrFO2 | 218.82 | Inquire for details | Inquire for details |

Physicochemical Properties

-

Appearance: White to off-white solid.

-

Melting Point: 142-145 °C.[1]

-

Storage: Should be stored in a dry, sealed container at room temperature.[2]

Synthesis and Experimental Protocols

A plausible synthetic route starts from 1-bromo-2,4-difluorobenzene. The greater acidity of the proton ortho to the bromine atom directs lithiation to the desired position.

Illustrative Synthetic Workflow

Caption: Plausible synthetic workflow for 2-Bromo-6-fluorophenylboronic acid.

General Experimental Protocol for Arylboronic Acid Synthesis via Lithiation:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting material, 1-bromo-2,4-difluorobenzene, and anhydrous tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.

-

Borylation: Triisopropyl borate or trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 2-Bromo-6-fluorophenylboronic acid.

Quality Control and Characterization

Reputable suppliers provide a Certificate of Analysis (CoA) with key analytical data. Standard characterization techniques for 2-Bromo-6-fluorophenylboronic acid include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 11B, and 19F NMR are used to confirm the structure and assess purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides further purity information.

Applications in Drug Discovery and Medicinal Chemistry

2-Bromo-6-fluorophenylboronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate. The bromine atom provides a handle for further functionalization.

A significant area of application for molecules derived from this boronic acid is in the development of kinase inhibitors, particularly for pathways implicated in cancer and other diseases.

Targeting the Rho Kinase (ROCK) Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cellular processes such as contraction, adhesion, and migration.[5][6][7] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer metastasis, cardiovascular diseases, and neurological disorders, making it an attractive target for therapeutic intervention.

2-Bromo-6-fluorophenylboronic acid can serve as a key starting material in the synthesis of potent and selective ROCK inhibitors. The phenylboronic acid moiety can be coupled with a suitable heterocyclic core to generate lead compounds for optimization.

Caption: Simplified Rho Kinase (ROCK) signaling pathway and the point of intervention for ROCK inhibitors.

2-Bromo-6-fluorophenylboronic acid is a high-value chemical intermediate with significant potential in the development of novel pharmaceuticals. Its commercial availability and versatile reactivity make it an attractive starting material for the synthesis of complex molecules. The insights provided in this technical guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound for their research endeavors, particularly in the exciting field of kinase inhibitor discovery.

References

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. leapchem.com [leapchem.com]

- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 2-Bromo-6-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science. The document details the experimental protocol, presents quantitative data, and visualizes the synthetic workflow.

Introduction

2-Bromo-6-fluorophenylboronic acid is a versatile bifunctional reagent widely employed in Suzuki-Miyaura cross-coupling reactions. The presence of both a bromine and a fluorine atom on the phenyl ring, ortho to the boronic acid moiety, offers unique reactivity and allows for the strategic introduction of this substituted phenyl group into complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Primary Synthesis Pathway: Lithiation-Borylation of 1-Bromo-2,3-difluorobenzene

The most direct and commonly employed method for the synthesis of 2-Bromo-6-fluorophenylboronic acid is the ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by borylation with a trialkyl borate. This halogen-metal exchange reaction selectively occurs at the position flanked by the bromine and fluorine atoms due to the directing effect of the fluorine atom.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of 2-Bromo-6-fluorophenylboronic acid from 1-bromo-2,3-difluorobenzene.

Experimental Protocol

This protocol is based on established procedures for the lithiation and borylation of similar aryl halides.

Materials:

-

1-Bromo-2,3-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Hexane